molecular formula C8H17N3O B025903 1-Tert-butyl-4-nitrosopiperazine CAS No. 107938-04-5

1-Tert-butyl-4-nitrosopiperazine

Cat. No. B025903
M. Wt: 171.24 g/mol
InChI Key: QEXFGMQSLGQHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-4-nitrosopiperazine (TBNP) is a synthetic compound that has been widely used in scientific research. It is a nitrosated piperazine derivative that has been shown to have a wide range of biochemical and physiological effects. TBNP has been used to study the mechanisms of action of various biological processes, including the regulation of ion channels and the modulation of neurotransmitter release.

Mechanism Of Action

The mechanism of action of 1-Tert-butyl-4-nitrosopiperazine is not fully understood. However, it has been proposed that 1-Tert-butyl-4-nitrosopiperazine acts by modifying the activity of ion channels and neurotransmitter release. 1-Tert-butyl-4-nitrosopiperazine has been shown to increase the activity of voltage-gated potassium channels and calcium channels, leading to an increase in the release of neurotransmitters. 1-Tert-butyl-4-nitrosopiperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the release of acetylcholine.

Biochemical And Physiological Effects

1-Tert-butyl-4-nitrosopiperazine has a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, acetylcholine, and glutamate, leading to an increase in synaptic transmission. 1-Tert-butyl-4-nitrosopiperazine has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. 1-Tert-butyl-4-nitrosopiperazine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

1-Tert-butyl-4-nitrosopiperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-Tert-butyl-4-nitrosopiperazine has a high potency and a long half-life, allowing for prolonged experiments. 1-Tert-butyl-4-nitrosopiperazine has been extensively studied, and its effects are well-characterized. However, 1-Tert-butyl-4-nitrosopiperazine also has limitations for lab experiments. It is a toxic compound that requires careful handling. 1-Tert-butyl-4-nitrosopiperazine has a narrow therapeutic window, and high doses can lead to toxic effects.

Future Directions

For the study of 1-Tert-butyl-4-nitrosopiperazine include investigating its effects on other ion channels and neurotransmitter systems, investigating its neuroprotective effects, and developing new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-Tert-butyl-4-nitrosopiperazine involves the reaction of tert-butylamine with 4-nitrosophenol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting 1-Tert-butyl-4-nitrosopiperazine is obtained as a yellow crystalline solid. The purity of 1-Tert-butyl-4-nitrosopiperazine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-Tert-butyl-4-nitrosopiperazine has been extensively used in scientific research to study the mechanisms of action of various biological processes. It has been used to investigate the regulation of ion channels, including voltage-gated potassium channels and calcium channels. 1-Tert-butyl-4-nitrosopiperazine has also been used to study the modulation of neurotransmitter release, including the release of dopamine, acetylcholine, and glutamate.

properties

CAS RN

107938-04-5

Product Name

1-Tert-butyl-4-nitrosopiperazine

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-tert-butyl-4-nitrosopiperazine

InChI

InChI=1S/C8H17N3O/c1-8(2,3)10-4-6-11(9-12)7-5-10/h4-7H2,1-3H3

InChI Key

QEXFGMQSLGQHJS-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCN(CC1)N=O

Canonical SMILES

CC(C)(C)N1CCN(CC1)N=O

Origin of Product

United States

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